molecular formula C17H19N3O4 B2735063 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1171770-72-1

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B2735063
CAS RN: 1171770-72-1
M. Wt: 329.356
InChI Key: KZJXFTDDEIVUSP-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.356. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Prediction

A one-pot condensation method involving 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes leads to the novel formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. The biological activity of such synthesized compounds was predicted using PASS, highlighting the potential therapeutic applications of these compounds Kharchenko, Detistov, & Orlov, 2008.

Synthesis of Novel Antimicrobial Agents

New molecular frameworks incorporating the 1,3,4-oxadiazoles and halo pyridines have been synthesized and shown to possess antimicrobial activity. This includes a series of compounds tested against Staphylococcus aureus and Escherichia coli, highlighting their potential as novel antimicrobial agents Shailaja, Anitha, Manjula, & Rao, 2010.

Anticancer Activity Exploration

Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines has indicated potential anti-cancer properties. The study synthesized a series of these compounds and evaluated their efficacy on MCF-7 breast cancer cell lines, suggesting a promising avenue for anticancer therapy development Redda & Gangapuram, 2007.

Antimycobacterial and Antibacterial Agents

A series of 1,3,4-oxadiazole and benzothiazolylthioether derivatives were synthesized and screened for antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis, as well as for antibacterial activity against various bacterial strains. This study revealed compounds with excellent antimycobacterial and antibacterial activities, demonstrating their potential as antimicrobial agents Chavan, Deshpande, Borade, Shinde, Mhaske, Sarkar, & Bobade, 2019.

Antimicrobial and Antitubercular Agents

Novel 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived compounds were synthesized and evaluated for their antibacterial and antitubercular activities. This research identified compounds with very good activity against both bacterial strains and Mycobacterium tuberculosis, presenting a new class of potential antibacterial and antitubercular agents Joshi, Vagdevi, Vaidya, & Gadaginamath, 2008.

properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(3-propyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-3-15-18-17(24-19-15)11-8-16(21)20(10-11)12-4-5-13-14(9-12)23-7-6-22-13/h4-5,9,11H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJXFTDDEIVUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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